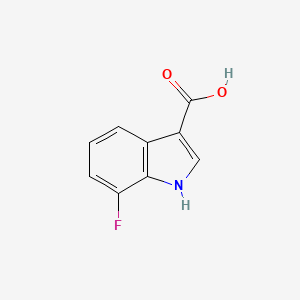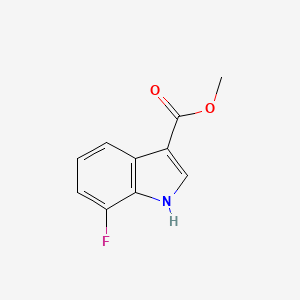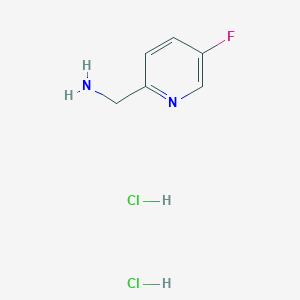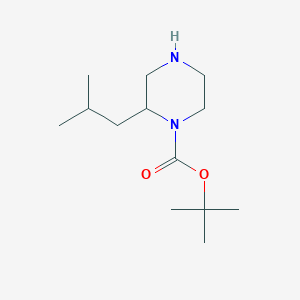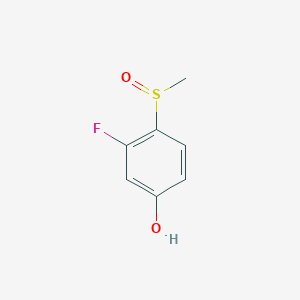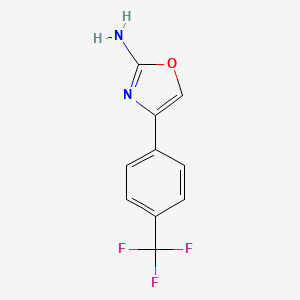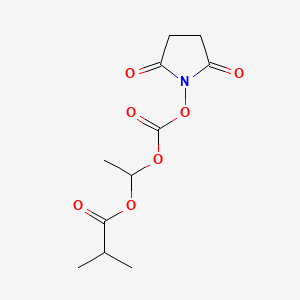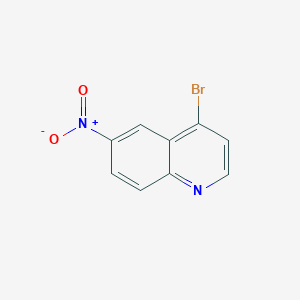![molecular formula C11H12O2S B3030119 [4-(环丙基硫烷基)苯基]乙酸 CAS No. 868614-27-1](/img/structure/B3030119.png)
[4-(环丙基硫烷基)苯基]乙酸
描述
“[4-(Cyclopropylsulfanyl)phenyl]acetic acid” is a chemical compound with the molecular formula C11H12O2S . It has a molecular weight of 208.28 . It is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(Cyclopropylsulfanyl)phenyl]acetic acid” is 1S/C11H12O2S/c12-11(13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“[4-(Cyclopropylsulfanyl)phenyl]acetic acid” is a powder with a melting point of 71-75°C . More specific physical and chemical properties, such as solubility or density, were not available in the sources I found.科学研究应用
合成和化学性质
简便的合成路线:该化合物已用于合成各种化学结构。例如,它在苯基、苯硫烷基和苯硒烷基取代的吡喃并[3,2-c]色烯的合成中发挥了作用,展示了其在有机合成中的多功能性 (Lácová et al., 2010).
晶体结构分析:类似化合物(如[4-(甲基硫烷基)苯基]乙酸)的晶体结构已经过研究,提供了对固态下分子构象和堆积的见解 (Jasinski et al., 2009).
潜在的生物活性
抗菌特性:已合成并评估了具有类似结构的化合物,以了解其抗菌特性,显示出作为抗菌剂的潜力 (Sharshira & Hamada, 2012).
癌症研究:有研究探索与4-(环丙基硫烷基)苯基]乙酸在结构上相关的化合物的潜在抗癌活性。例如,研究评估了菲咯啉和双氯芬酸的钠、钾和锂配合物作为抗癌剂 (Shah et al., 2019).
新化合物的合成
杂环化合物的开发:该化合物已用于合成具有恶唑环的新型杂环化合物,表明其在创建具有潜在生物活性的新化学实体中的重要性 (Apostol et al., 2019).
创新的合成技术:它已参与使用微波辐照等创新技术合成各种化合物,展示了其在现代合成方法中的作用 (Rudyakova et al., 2006).
安全和危害
The safety information available indicates that “[4-(Cyclopropylsulfanyl)phenyl]acetic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
未来方向
While specific future directions for “[4-(Cyclopropylsulfanyl)phenyl]acetic acid” are not available in the sources I found, research into similar compounds is ongoing. For instance, palladium-catalyzed C–H functionalization of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals . This suggests that “[4-(Cyclopropylsulfanyl)phenyl]acetic acid” could potentially be of interest in future research in this area.
属性
IUPAC Name |
2-(4-cyclopropylsulfanylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-11(13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHUDEQPAAWIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731598 | |
| Record name | [4-(Cyclopropylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868614-27-1 | |
| Record name | [4-(Cyclopropylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

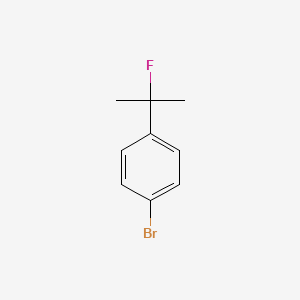
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)
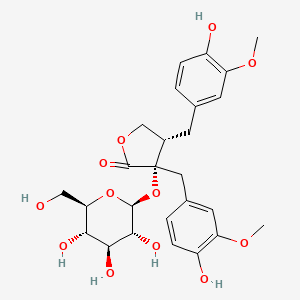

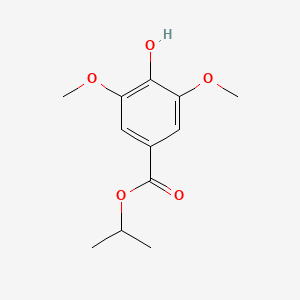
![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)
